Nickel copper iron manganese

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

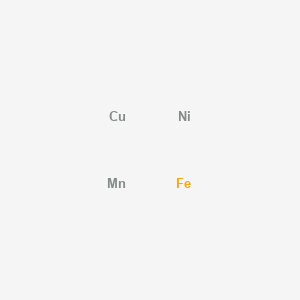

Nickel copper iron manganese is a complex alloy composed of four transition metals: nickel, copper, iron, and manganese. These metals are known for their unique properties, such as high thermal and electrical conductivity, corrosion resistance, and mechanical strength. The combination of these metals in an alloy results in a material with enhanced properties, making it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of nickel copper iron manganese alloy typically involves the melting and mixing of the individual metals in specific proportions. The metals are heated in a furnace to their melting points, and then mixed together to form a homogeneous alloy. The reaction conditions, such as temperature and atmosphere, are carefully controlled to ensure the desired properties of the alloy.

Industrial Production Methods: In industrial settings, the production of this compound alloy often involves the use of electric arc furnaces or induction furnaces. The metals are charged into the furnace, melted, and then mixed thoroughly. The molten alloy is then cast into molds to form ingots or other desired shapes. The ingots are further processed through rolling, forging, or extrusion to achieve the final product.

Chemical Reactions Analysis

Types of Reactions: Nickel copper iron manganese alloy can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The alloy can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of oxides of nickel, copper, iron, and manganese.

Reduction: The reduction of the alloy can be achieved using reducing agents such as hydrogen or carbon monoxide, which can convert the metal oxides back to their metallic forms.

Substitution: The alloy can participate in substitution reactions where one metal in the alloy is replaced by another metal through chemical reactions.

Major Products Formed: The major products formed from these reactions include metal oxides, such as nickel oxide, copper oxide, iron oxide, and manganese oxide, as well as the reduced metallic forms of the individual metals.

Scientific Research Applications

Nickel copper iron manganese alloy has a wide range of scientific research applications due to its unique properties:

Chemistry: The alloy is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.

Biology: In biological research, the alloy is used in the development of biosensors and other diagnostic tools.

Medicine: The alloy is explored for its potential use in medical implants and devices due to its biocompatibility and corrosion resistance.

Industry: The alloy is widely used in the manufacturing of electrical and electronic components, as well as in the production of corrosion-resistant materials for the aerospace and marine industries.

Mechanism of Action

The mechanism by which nickel copper iron manganese alloy exerts its effects is primarily through its interaction with other substances at the molecular level. The alloy’s unique combination of metals allows it to participate in various chemical reactions, acting as a catalyst or reactant. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Nickel copper iron manganese alloy can be compared with other similar alloys, such as:

Nickel-copper alloy: Known for its excellent corrosion resistance and high strength.

Iron-manganese alloy: Used for its high toughness and wear resistance.

Copper-manganese alloy: Valued for its good electrical conductivity and thermal stability.

The uniqueness of this compound alloy lies in its combination of properties from all four metals, making it suitable for a broader range of applications compared to alloys containing only two or three of these metals.

Properties

IUPAC Name |

copper;iron;manganese;nickel |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.Fe.Mn.Ni |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANFWJQPUHQWDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mn].[Fe].[Ni].[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuFeMnNi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11105-19-4 |

Source

|

| Record name | High nickel alloys | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011105194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-phenyl-5,5'-spirobi[benzo[b]arsindole]](/img/structure/B576677.png)

![1-(6-Chloro-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B576682.png)

![(1R,7S)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B576693.png)